molecular formula C7H10BNO4 B8248886 (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid

Cat. No.: B8248886
M. Wt: 182.97 g/mol
InChI Key: XAKSEOWBSDVMBQ-UHFFFAOYSA-N
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Description

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with an ethoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit proteasomes.

    Industry: It is used in the development of materials such as polymers and sensors, where the boronic acid group can interact with diols and other functional groups.

Mechanism of Action

The mechanism by which (1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research. The boronic acid group can also act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrrole ring.

    Indolylboronic acid: Contains an indole ring, which is structurally similar to pyrrole but with an additional fused benzene ring.

    Pyridylboronic acid: Features a pyridine ring, which is another nitrogen-containing heterocycle.

Uniqueness

(1-(Ethoxycarbonyl)-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups on the pyrrole ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it particularly useful in medicinal chemistry and biochemical research.

Properties

IUPAC Name

(1-ethoxycarbonylpyrrol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-2-13-7(10)9-4-3-6(5-9)8(11)12/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKSEOWBSDVMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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